molecular formula C5H12ClNO2 B6160297 (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride CAS No. 98632-80-5

(1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride

Cat. No.: B6160297
CAS No.: 98632-80-5
M. Wt: 153.6
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Description

(1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride is a chiral compound with significant importance in various fields of scientific research. This compound is characterized by its unique stereochemistry, which contributes to its distinct chemical and biological properties. It is commonly used in the synthesis of pharmaceuticals and as a building block in organic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride typically involves asymmetric synthesis techniques. One common method includes the asymmetric cycloaddition reaction with cyclopentadiene using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers in the target product. The raw materials for this route are widely available and cost-effective, making it suitable for large-scale industrial production.

Industrial Production Methods

The industrial production of this compound involves scalable and reliable synthetic routes. The preparation method features a reasonable route, simple operation, and mild reaction conditions, which contribute to high atom economy and low production costs . The product prepared by this method has high optical purity and stable quality, making it suitable for large-scale industrial production.

Chemical Reactions Analysis

Types of Reactions

(1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions to form various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products.

Major Products Formed

The major products formed from these reactions include various ketones, aldehydes, amine derivatives, and substituted cyclopentane compounds. These products are often used as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

(1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s chiral centers play a crucial role in its binding affinity and specificity towards these targets. The exact pathways and molecular targets can vary depending on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds to (1R,2S,3R)-3-aminocyclopentane-1,2-diol hydrochloride include:

Uniqueness

What sets this compound apart from these similar compounds is its unique stereochemistry, which imparts distinct chemical and biological properties. This uniqueness makes it particularly valuable in the synthesis of chiral pharmaceuticals and as a research tool in studying stereochemical effects in various reactions.

Properties

CAS No.

98632-80-5

Molecular Formula

C5H12ClNO2

Molecular Weight

153.6

Purity

95

Origin of Product

United States

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